2-Methoxy-1-methylnaphthalene

Vue d'ensemble

Description

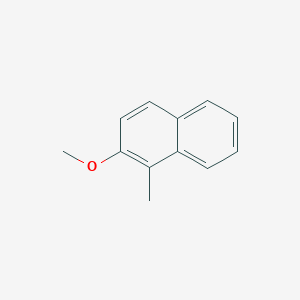

2-Methoxy-1-methylnaphthalene, also known as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether, Nerolin, Yara yara, Yura yara, 2-Naphthol methyl ether, 2-Naphthyl methyl ether, and Nerolin (old), is a compound with the molecular formula C11H10O . It has a molecular weight of 158.1965 .

Molecular Structure Analysis

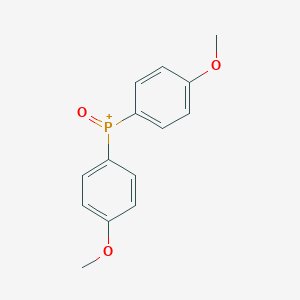

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is a methoxy group (OCH3), which is a common functional group in organic chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Catalysis and Industrial Applications

2-Methoxy-1-methylnaphthalene is an important intermediate in the production of various compounds. For example, G. Yadav and Jeetendra Y. Salunke (2013) discussed its use in the production of naproxen, a widely used non-steroidal anti-inflammatory drug. Their study focused on the catalytic methylation of 2-naphthol using dimethyl carbonate, highlighting the catalyst's activity and selectivity (Yadav & Salunke, 2013).

Methylation Studies

The methylation of 2-methylnaphthalene has been extensively studied. Karan Bobuatong, M. Probst, and J. Limtrakul (2010) investigated the methylation of 2-methylnaphthalene with methanol over H-BEA Zeolite using quantum chemical methods. Their study provides insights into the reaction mechanisms and the stability of intermediates in these processes (Bobuatong, Probst, & Limtrakul, 2010).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, this compound has been studied for its role in various reactions and as a potential analytical reagent. For instance, H. Holzapfel, P. Nenning, and R. Schlegel (1965) described the use of α-Methoxy-2-naphthyl-acetic acid, prepared from 2-methylnaphthalene, for the determination of alkali metals, showcasing its specificity and accuracy (Holzapfel, Nenning, & Schlegel, 1965).

Microbial Transformation

The microbial transformation of methylnaphthalenes, including this compound, has been a subject of interest. C. Cerniglia, K. J. Lambert, D. Miller, and J. Freeman (1984) explored how Cunninghamella elegans metabolized 1- and 2-methylnaphthalene, leading to various products such as hydroxymethylnaphthalene and naphthoic acids. This study sheds light on the metabolic pathways and enzymatic activities involved in the biodegradation of methylnaphthalenes (Cerniglia, Lambert, Miller, & Freeman, 1984).

Propriétés

IUPAC Name |

2-methoxy-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGZULAQLJDPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)